4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Catalog No.
S823304
CAS No.
13490-32-9
M.F
C3H5N5O2
M. Wt
143.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidam...

CAS Number

13490-32-9

Product Name

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

IUPAC Name

4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Molecular Formula

C3H5N5O2

Molecular Weight

143.10 g/mol

InChI

InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8)

InChI Key

DNFUTAVRGAVUKE-UHFFFAOYSA-N

SMILES

C1(=NON=C1N)C(=NO)N

Canonical SMILES

C1(=NON=C1N)C(=NO)N

Isomeric SMILES

C1(=NON=C1N)/C(=N\O)/N

Availability and Identification

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (4-ANOH) is a chemical compound identified by the registry number CAS 13490-32-9. It can be obtained from various chemical suppliers [Molport].

Potential Research Areas

  • Pharmaceutical Research: Some studies have explored the potential antibacterial activity of 4-ANOH [].
  • Material Science Research: The structure of 4-ANOH includes functional groups that could be of interest for material science research, such as studies on crystal engineering.

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is an organic compound with the molecular formula C₃H₅N₅O₂ and a molecular weight of 143.11 g/mol. It is characterized by its unique oxadiazole structure, which includes an amino group and a hydroxyl group. This compound is classified under the category of carboximidamides, which are known for their diverse biological activities and potential applications in medicinal chemistry and materials science .

The chemical reactivity of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide can be attributed to the presence of functional groups such as the amino and hydroxyl groups. These groups facilitate various reactions, including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.
  • Condensation reactions: The hydroxyl group can participate in condensation reactions, leading to the formation of more complex molecules.
  • Dehydration: Under certain conditions, this compound may undergo dehydration to form related oxadiazole derivatives.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide exhibits various biological activities that make it a subject of interest in pharmacological research. Some noted activities include:

  • Antimicrobial properties: Studies have shown that compounds with oxadiazole moieties can exhibit antimicrobial effects against various pathogens.
  • Antitumor activity: Certain derivatives of oxadiazoles have been reported to display cytotoxic effects on cancer cell lines.
  • Enzyme inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor in biochemical pathways.

These biological properties suggest that 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide could be explored for therapeutic applications.

The synthesis of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide can be achieved through several methods:

  • Condensation reactions: Reacting appropriate hydrazine derivatives with carbonyl compounds can yield oxadiazoles.
  • Hydroxylation: Introducing a hydroxyl group can be accomplished through oxidation reactions involving suitable precursors.
  • Amidation: The carboximidamide functionality can be introduced via amidation reactions using amines and isocyanates.

These synthetic routes allow for the modification of the compound to enhance its properties or tailor it for specific applications .

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated as a potential drug candidate for treating infections and cancers.
  • Polymer Science: This compound can serve as a monomer or additive in the synthesis of polyurethanes and other polymers due to its reactive functional groups .
  • Agricultural Chemicals: Its antimicrobial properties make it a candidate for developing new agrochemicals.

Interaction studies involving 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide focus on its binding affinity with biological targets such as enzymes and receptors. Research indicates that compounds with similar structures often exhibit significant interactions with proteins involved in metabolic pathways. Understanding these interactions is crucial for optimizing the compound's efficacy and safety profile in therapeutic applications.

Several compounds share structural similarities with 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Amino-1,2,5-Oxadiazole-3-Carboxylic Acid78350-50-20.64
Ethyl 4-Amino-1,2,5-Oxadiazole-3-Carboxylate17376-63-50.56
(Z)-4-Amino-N'-Hydroxy-1,2,5-Oxadiazole-3-Carboximidamide13490-32-90.65

These compounds highlight the uniqueness of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide due to its specific functional groups that contribute to its distinct biological activities and chemical reactivity.

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC nomenclature for this compound is 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide. This nomenclature precisely describes the structural arrangement where the oxadiazole ring (also known as furazan) serves as the core heterocyclic framework, with an amino group at position 4 and a hydroxycarboximidamide substituent at position 3.

The molecular structure features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom in a 1,2,5-arrangement. The ring system exhibits aromatic character due to its electron delocalization, which contributes to the compound's chemical stability and reactivity patterns. The presence of the hydroxyamidine functional group (C(=N-OH)NH2) at the 3-position introduces additional hydrogen bonding capabilities and potential for metal coordination.

Structural Characteristics:

  • Core ring system: 1,2,5-oxadiazole (furazan)
  • Substitution pattern: Amino group at C-4, hydroxycarboximidamide at C-3
  • Functional groups: Primary amine, hydroxyamidine
  • Stereochemistry: The compound can exist in E/Z isomeric forms due to the C=N double bond in the oxime moiety

Synonymous Designations and Registry Identifiers

The compound is recognized by multiple synonymous names and identifier systems across various chemical databases and regulatory frameworks. The Chemical Abstracts Service (CAS) Registry Number 13490-32-9 serves as the primary international identifier for this substance. Additional CAS numbers include 1211025-52-3, which may represent different stereoisomeric forms or salt derivatives.

Database Identifiers:

Identifier TypeValueSource
CAS Registry Number13490-32-9Primary identifier
Alternative CAS1211025-52-3Stereoisomer/derivative
PubChem CID559349Primary compound entry
Alternative PubChem CID135437613Related entry
European Community Number634-375-2ECHA registration
Alternative EC Number889-774-6Secondary EC identifier
MFCD NumberMFCD00186407Chemical database identifier
InChI KeyDNFUTAVRGAVUKE-UHFFFAOYSA-NStructural hash identifier

Synonymous Chemical Names:

  • 4-Amino-3-furazanecarboxamidoxime
  • 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide
  • 4-Amino-N-hydroxy-furazan-3-carboxamidine
  • (Z)-4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide
  • 1,2,5-Oxadiazole-3-carboximidamide, 4-amino-N-hydroxy-

Molecular Formula and Weight Analysis

The molecular formula C3H5N5O2 represents a compact yet nitrogen-rich heterocyclic structure with a molecular weight of 143.10 g/mol. This relatively low molecular weight combined with the high nitrogen content (48.95% by mass) classifies the compound as a potential energetic material and positions it within the drug-like molecular weight range for pharmaceutical applications.

Molecular Composition Analysis:

ElementCountAtomic WeightMass ContributionPercentage
Carbon312.0136.03 g/mol25.18%
Hydrogen51.0085.04 g/mol3.52%
Nitrogen514.00770.035 g/mol48.95%
Oxygen215.99931.998 g/mol22.35%
Total15-143.103 g/mol100.00%

Structural Representations:

  • SMILES Notation: C1(=NON=C1N)C(=NO)N
  • Isomeric SMILES: C1(=NON=C1N)/C(=N\O)/N (indicating Z-configuration)
  • InChI String: InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8)

The compound's molecular architecture demonstrates remarkable structural economy, packing multiple functional groups into a small molecular framework. The high nitrogen-to-carbon ratio (5:3) indicates significant potential for hydrogen bonding interactions and coordination chemistry applications. The presence of both electron-donating (amino) and electron-withdrawing (oxadiazole, hydroxyamidine) groups creates an amphiphilic electronic character that may contribute to the compound's biological activity.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

143.04432442 g/mol

Monoisotopic Mass

143.04432442 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Last modified: 08-15-2023

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